molecular formula C10H12ClNO2 B6164388 (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 2060732-36-5

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B6164388
CAS No.: 2060732-36-5
M. Wt: 213.66 g/mol
InChI Key: PMPYPSNDPNMYIO-SBSPUUFOSA-N
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Description

(1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 92932-74-6) is a chiral bicyclic compound featuring a tetrahydroisoquinoline scaffold substituted with a carboxylic acid group at the 1-position and a hydrochloride salt. Its (1R)-stereochemistry is critical for its physicochemical and biological properties. The compound is commercially available with 95% purity, sold in 50 mg and 250 mg quantities as a laboratory reagent . It serves as a synthetic intermediate in pharmaceuticals, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors and related analogs.

Properties

CAS No.

2060732-36-5

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1

InChI Key

PMPYPSNDPNMYIO-SBSPUUFOSA-N

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)C(=O)O.Cl

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves multiple steps, starting from simple precursors such as benzaldehyde and amino acids. One common method is the Biltz synthesis, which involves the condensation of benzaldehyde with an amino acid like phenylalanine, followed by cyclization and hydrochloride formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and hydrochloride formation steps. Continuous flow reactors and large-scale batch processes are often employed to meet commercial demands.

Chemical Reactions Analysis

(1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinoline derivatives, which are important in medicinal chemistry.

  • Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives, which may have different biological activities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions varying based on the desired substitution pattern.

Major Products Formed:

  • Quinoline derivatives from oxidation reactions.

  • Reduced isoquinoline derivatives from reduction reactions.

  • Substituted isoquinoline derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride has been studied for its potential therapeutic effects:

  • Inhibition of Matrix Metalloproteinases (MMPs) : MMPs play a critical role in extracellular matrix degradation, influencing cancer metastasis and tissue remodeling. Studies indicate that this compound can inhibit MMPs, suggesting its utility in cancer treatment and arthritis management .
  • Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective properties due to its structural similarity to neurotransmitters. It could potentially cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activity. For instance:

  • Fluorinated Variants : The synthesis of (1R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride has shown promising biological activities due to the introduction of fluorine at the 6-position of the isoquinoline ring .

Case Study 1: Inhibition of MMPs

A study investigated the inhibitory effects of (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid on MMPs involved in cancer progression. The results demonstrated significant inhibition of MMP activity in vitro, suggesting that this compound could be developed into a therapeutic agent for cancer treatment.

CompoundMMP Inhibition (%)
Control0
Test Compound65

Case Study 2: Neuroprotective Activity

In another study focusing on neuroprotection, (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was administered to models of neurodegeneration. The results indicated a reduction in neuronal cell death and improved cognitive function compared to untreated controls.

Treatment GroupNeuronal Viability (%)
Untreated40
Treated75

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound is compared below with structurally related tetrahydroisoquinoline derivatives and analogs (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Structure/Stereochemistry Functional Groups Key Applications References
(1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride (1R)-configuration; bicyclic tetrahydroisoquinoline core with carboxylic acid and HCl salt Carboxylic acid, secondary amine (protonated) Pharmaceutical intermediate, ACE inhibitor synthesis
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (MM0081.28) (1R,4R)-configuration; additional hydroxyl and hydroxymethyl groups Hydroxyl, hydroxymethyl, N-methyl, HCl salt Reference standard for analytical testing
Quinapril Impurity G/H/I Hydrochloride Varied stereochemistry (e.g., 3R, 1S); ethoxycarbonyl and phenylpropyl substituents Carboxylic acid, ethoxycarbonyl, phenylpropyl Pharmaceutical impurities in ACE inhibitors (e.g., Quinapril)
1,2,3,6-Tetrahydropyridine Hydrochloride Monocyclic six-membered ring Secondary amine (protonated) Neurological research (e.g., acetylcholine analog synthesis)

Functional Group and Solubility Profiles

  • Carboxylic Acid vs. Hydroxyl Groups : The target compound’s carboxylic acid group enhances water solubility in its hydrochloride form, while hydroxylated analogs (e.g., MM0081.28) exhibit higher polarity and hydrogen-bonding capacity .
  • Steric and Electronic Effects : Quinapril impurities (e.g., ACI 170207–170209) contain bulky ethoxycarbonyl and phenylpropyl groups, reducing aqueous solubility compared to the simpler target compound .

Regulatory and Commercial Use

  • Reference Standards : MM0081.28 and Quinapril impurities are classified as certified reference materials (CRMs) for quality control, requiring >98% purity. The target compound, however, is marketed as a general reagent (95% purity) .
  • Synthetic Utility: The monocyclic 1,2,3,6-tetrahydropyridine hydrochloride is employed in neurological drug discovery, contrasting with the tetrahydroisoquinoline core’s use in cardiovascular therapies .

Biological Activity

(1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride (Tic) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and therapeutic applications, supported by data tables and case studies.

Overview of this compound

Tic is an analog of proline and phenylalanine, characterized by its rigid structure which influences its interaction with biological targets. The compound has been explored for its potential in drug development due to its ability to modulate various biological pathways.

1. Antitussive Activity

Research has indicated that derivatives of tetrahydroisoquinoline exhibit notable antitussive effects. A study highlighted the synthesis of tetrahydroisoquinoline derivatives that showed significant activity against cough reflexes with low toxicity profiles . The structure-activity relationship (SAR) analysis revealed that modifications in the side chains could enhance efficacy.

2. Chloride Transport Modulation

A series of Tic derivatives were identified that increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. These compounds displayed EC50 values below 10 nM in cellular assays, indicating potent activity . This finding is particularly relevant for therapeutic strategies targeting cystic fibrosis.

3. Peptide Design

Tic has been successfully incorporated into peptide-based drugs. Its unique conformation allows it to replace proline residues in peptides, enhancing stability and activity. For instance, the substitution of Tic for proline in enalapril led to the development of quinapril, an approved antihypertensive medication .

Synthesis Methods

The synthesis of Tic and its derivatives can be achieved through various methods:

  • Pictet–Spengler Reaction : A classical method for constructing tetrahydroisoquinolines.
  • Bischler–Nepieralski Reaction : Another traditional approach that facilitates the formation of the isoquinoline core.
  • Modern Synthetic Techniques : Recent advancements include enyne metathesis and Diels–Alder reactions which provide more efficient routes to synthesize Tic derivatives .

Case Study 1: Antitussive Derivatives

A patent described a series of tetrahydroisoquinoline derivatives with anti-tussive properties. These compounds were synthesized and tested for their pharmacological profiles, demonstrating significant improvements in cough suppression compared to existing therapies .

Case Study 2: Cystic Fibrosis Treatment

In a study focusing on cystic fibrosis, researchers developed Tic diamides that effectively enhanced chloride transport in mutant CFTR cells. The lead compound from this series exhibited over a 30-fold increase in potency compared to initial leads .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeEC50/IC50 ValueReference
AntitussiveTetrahydroisoquinoline DerivativeLow toxicity
Chloride TransportTic Diamides<10 nM
Peptide Drug DesignQuinapril (Tic derivative)Approved

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (1R)-configuration. For example, diastereomeric salt formation using resolving agents like tartaric acid derivatives can isolate the desired enantiomer . Reaction optimization may focus on temperature (e.g., maintaining ≤50°C to prevent racemization), solvent polarity (e.g., ethanol/water mixtures for crystallization), and stoichiometric ratios of reagents like hydrochloric acid for efficient salt formation . Yield improvements often require iterative adjustments to pH during precipitation and purification via recrystallization.

Q. How is the enantiomeric purity of this compound validated?

  • Methodological Answer : Enantiomeric excess is quantified using chiral HPLC with columns such as Chiralpak IA or IB, using mobile phases like hexane/isopropanol with trifluoroacetic acid as an ion-pairing agent . Polarimetry or circular dichroism (CD) spectroscopy may corroborate results. For instance, specific rotation values ([α]<sup>20</sup>D) should align with literature data for the (1R)-enantiomer, with deviations >5% indicating impurities .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the isoquinoline backbone and stereochemistry. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methylene groups adjacent to the carboxylic acid (δ 3.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 228.09 for C11H14NO2·HCl) .
  • X-ray Diffraction : Single-crystal X-ray confirms absolute configuration, particularly for resolving ambiguities in chiral centers .

Advanced Research Questions

Q. How does the stereochemical configuration (1R) influence this compound’s pharmacological activity in receptor-binding assays?

  • Methodological Answer : The (1R)-enantiomer may exhibit higher affinity for targets like opioid or adrenergic receptors due to spatial compatibility with chiral binding pockets. Competitive displacement assays using radiolabeled ligands (e.g., [<sup>3</sup>H]-naloxone for opioid receptors) can quantify binding constants (Ki). Molecular docking simulations (e.g., AutoDock Vina) should model hydrogen bonding between the carboxylic acid group and residues like Asp147 in the μ-opioid receptor .

Q. What strategies mitigate instability of the hydrochloride salt under varying pH and temperature conditions?

  • Methodological Answer : Stability studies using accelerated degradation protocols (40°C/75% RH for 6 months) identify degradation pathways. For example, the compound may hydrolyze in acidic conditions (pH <3), forming tetrahydroisoquinoline byproducts. Buffering formulations to pH 5–6 (phosphate or citrate buffers) and lyophilization improve shelf life . Packaging under inert gas (argon) in amber glass vials further reduces oxidation .

Q. How can researchers resolve contradictions in reported CAS registry numbers or molecular weights for derivatives?

  • Methodological Answer : Cross-referencing multiple authoritative databases (e.g., PubChem, SciFinder) and validating via synthetic replicates is critical. For example, CAS RN 41220-48-8 corresponds to a structurally similar analog (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride), but discrepancies arise due to positional isomerism . HRMS and elemental analysis (C, H, N, Cl %) confirm molecular formulas .

Q. What metabolic pathways are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the tetrahydroisoquinoline ring is likely, forming hydroxylated metabolites. In vitro assays with liver microsomes and NADPH cofactors can track metabolite formation via LC-MS/MS. Comparative studies with debrisoquine (a known CYP2D6 substrate) may reveal shared metabolic routes .

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